
5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the chloro, methoxy, and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation followed by subsequent functional group transformations. For instance, starting with a suitable benzaldehyde derivative, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: This compound is explored for its potential biological activities. It may be used in the development of new drugs due to its ability to interact with biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methoxy and a chloro group on the benzaldehyde ringFor instance, the methoxy group can influence the compound’s electron density and reactivity, while the chloro group can participate in substitution reactions .
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
5-chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3 |
InChI Key |
QDLQUIMPKNUFEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)

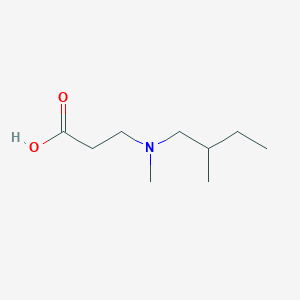

![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
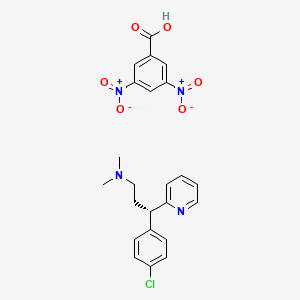
![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)
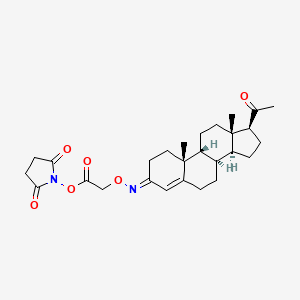
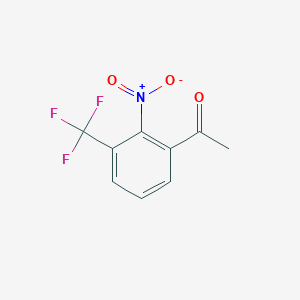
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13451025.png)
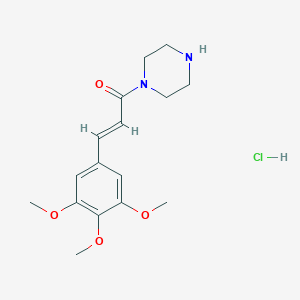
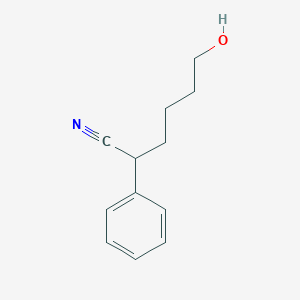
![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)
